molecular formula C9H11BrO3 B3045443 (6-Bromo-2,3-dimethoxyphenyl)methanol CAS No. 107290-27-7

(6-Bromo-2,3-dimethoxyphenyl)methanol

Cat. No.: B3045443
CAS No.: 107290-27-7
M. Wt: 247.09 g/mol
InChI Key: YVUAFURUVLLHHU-UHFFFAOYSA-N
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Description

(6-Bromo-2,3-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11BrO3 It is characterized by the presence of a bromine atom at the 6th position and two methoxy groups at the 2nd and 3rd positions on the phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2,3-dimethoxyphenyl)methanol typically involves the bromination of 2,3-dimethoxybenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,3-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: 6-Bromo-2,3-dimethoxybenzaldehyde or 6-Bromo-2,3-dimethoxybenzoic acid.

    Reduction: 2,3-Dimethoxyphenylmethanol.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(6-Bromo-2,3-dimethoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-2,3-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2,6-dimethoxyphenyl)methanol
  • (6-Bromo-2,3-difluorophenyl)methanol
  • (6-Bromo-pyridin-2-yl)methanol

Uniqueness

(6-Bromo-2,3-dimethoxyphenyl)methanol is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(6-bromo-2,3-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUAFURUVLLHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571891
Record name (6-Bromo-2,3-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107290-27-7
Record name (6-Bromo-2,3-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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